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molecular formula C9H6FNO2 B2667473 2-(4-Cyano-3-fluorophenyl)acetic acid CAS No. 1097871-99-2

2-(4-Cyano-3-fluorophenyl)acetic acid

Cat. No. B2667473
M. Wt: 179.15
InChI Key: CUYMMXTVNSUGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

A solution of dry diisopropylamine (16.5 g, 163 mmol) in dry THF (150 mL) under nitrogen was cooled with a −78° C. dry ice/acetone bath, and n-butyl lithium (2.50 M in hexane, 65.2 mL) was added slowly. The resulting solution was warmed to ambient temperature for 10 min and then cooled to −78° C. again. HMPA (30.0 mL, 168 mmol) was added, followed by a solution of 2-fluoro-4-methylbenzonitrile (20.0 g, 148 mmol) in 50 mL of dry THF. After stirring at −78° C. for 2 hours, CO2 was bubbled through the solution for 20 min, and then the mixture was warmed slowly to 0° C. Then 1 N HCl was added until pH=2 and the mixture was extracted with EtOAc. The organic layers were washed with brine and dried over anhydrous sodium sulphate and concentrated to afford (4-cyano-3-fluorophenyl)acetic acid.
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
65.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CN(P(N(C)C)(N(C)C)=[O:17])C.[F:24][C:25]1[CH:32]=[C:31]([CH3:33])[CH:30]=[CH:29][C:26]=1[C:27]#[N:28].C1[CH2:38][O:37]CC1>>[C:27]([C:26]1[CH:29]=[CH:30][C:31]([CH2:33][C:38]([OH:37])=[O:17])=[CH:32][C:25]=1[F:24])#[N:28]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
65.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C. again
CUSTOM
Type
CUSTOM
Details
CO2 was bubbled through the solution for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed slowly to 0° C
ADDITION
Type
ADDITION
Details
Then 1 N HCl was added until pH=2
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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